molecular formula C34H37N5O6 B087964 Z-His-Phe-Phe-OEt CAS No. 13053-61-7

Z-His-Phe-Phe-OEt

Cat. No. B087964
CAS RN: 13053-61-7
M. Wt: 611.7 g/mol
InChI Key: BACUIVJHGVZWKI-DTXPUJKBSA-N
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Description

Synthesis Analysis

The synthetic peptide Z-His-Phe-Phe-OEt was designed to meet specific criteria that allow for the systematic study of enzymatic activity. Its structure was chosen for its solubility in aqueous media in the pH range of 1–5, which is critical for studies involving enzymes like pepsin that operate within this pH range. Moreover, its rate of hydrolysis by pepsin is significantly greater than that of acyl dipeptide substrates, making it an ideal candidate for specificity and mechanism studies.

Molecular Structure Analysis

The molecular structure of Z-His-Phe-Phe-OEt includes a charged imidazolium group, which is almost entirely protonated at pH values of 1-5. This feature confers moderate solubility to the compound in aqueous buffered solutions, facilitating its use in enzymatic reactions without the need for organic solvents.

Chemical Reactions and Properties

Z-His-Phe-Phe-OEt undergoes enzymatic hydrolysis, specifically by proteolytic enzymes like pepsin and acid proteinases from sources such as Aspergillus oryzae. The enzymatic activity towards this substrate reveals the specificity of the enzyme towards the Phe-Phe bond, demonstrating its utility in understanding the action mechanism of proteolytic enzymes.

Physical Properties Analysis

The physical properties of Z-His-Phe-Phe-OEt, particularly its solubility in aqueous media, play a crucial role in its application in enzymatic studies. The charged imidazolium group enhances its solubility in the specific pH range relevant to pepsin activity, enabling its use in experiments without additional solvents.

Chemical Properties Analysis

The chemical properties of Z-His-Phe-Phe-OEt, including its reactivity with proteolytic enzymes, are central to its use in biochemical research. Its structure allows for the selective hydrolysis of peptide bonds by pepsin, providing insights into the enzyme's specificity and mechanism of action.

Scientific Research Applications

Peptide Synthesis and Enzyme Catalysis

  • Lipase-Catalyzed Peptide Synthesis : The enzyme lipase (PPL) can catalyze peptide synthesis using Z-amino acid esters, such as Z-Phe-OEt, as acyl donors in aqueous water-miscible organic solvents. Optimal conditions for this synthesis involve specific concentrations of DMF, pH levels, and reaction temperatures (Kawashiro et al., 1993).

Photocatalysis

  • Photocatalytic Hydrogen Evolution (PHE) : The construction of Z-scheme systems, which might involve materials or processes related to Z-His-Phe-Phe-OEt, is a promising approach for photocatalytic hydrogen evolution. These systems can offer superior PHE rates and high stability and recyclability (Gao et al., 2019).

Enzyme Kinetics and Stability

  • Rennin Catalysis : Studies on the rennin-catalyzed hydrolysis of Z-His-Phe-Trp-OEt to Z-His-Phe provide insights into enzyme kinetics and stability in acidic conditions (Clement & Cashell, 1972).

Cathepsin Enzyme Specificity

  • Substrate Specificities of Cathepsin : Research into the substrate specificities of cathepsin enzymes, like A,L and A,S from pig kidney, involves synthetic substrates like Z-Phe-Ala and Ac-Phe-OEt. Such studies help in understanding enzyme behavior towards various substrates (Kawamura et al., 1977).

Heat Exchanger Performance

  • Plate Heat Exchanger Optimization : The performance of plate heat exchangers (PHEs) using water as the working fluid, and with zigzag flow channels, can be optimized for better heat transfer efficiency. This may indirectly relate to processes involving Z-His-Phe-Phe-OEt in terms of thermal dynamics and fluid mechanics (Chen et al., 2022).

Carboxypeptidase Y Catalysis

  • Role of His397 in Carboxypeptidase Y : Mutagenic studies on carboxypeptidase Y (CPY), involving peptide substrates like Z-Phe-Leu, reveal insights into the role of specific residues like His397 in enzyme catalysis and stability (Jung et al., 1998).

Cathepsin L Inactivation

  • Rapid Inactivation of Cathepsin L : Compounds like Z-Phe-PheCHN2 and Z-Phe-AlaCHN2 can rapidly inactivate cathepsin L, an enzyme found in rat liver lysosomes. This highlights the potential for specific peptides in enzyme regulation (Kirschke & Shaw, 1981).

Safety And Hazards

When handling “Z-His-Phe-Phe-OEt”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

“Z-His-Phe-Phe-OEt” has been identified as a potent inhibitor of zero-trans glucose flux, similar to HIV protease inhibitors. This suggests potential future directions in the study of glucose transport inhibition .

properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUIVJHGVZWKI-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His-Phe-Phe-OEt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JS Fruton - Structure–Function Relationships of Proteolytic …, 1970 - Elsevier
… It was then observed that whereas Z-His-Phe-Phe-OEt is cleaved with a kcaJK M value of … We have shown that the enhancement of catalytic activity toward Z-His-Phe-Phe-OEt is a …
Number of citations: 229 www.sciencedirect.com
TR Hollands, IM Voynick, JS Fruton - Biochemistry, 1969 - ACS Publications
… 1 in the peptic hydrolysis of Z-His-Phe-Phe-OEt has shown that the Phe-Phe bond of this … other cationic substrates resembles that of Z-His-PhePhe-OEt, and the present communication …
Number of citations: 42 pubs.acs.org
K Inouye, JS Fruton - Journal of the American Chemical Society, 1967 - ACS Publications
… rapidly at pH 4 than at pH 2, thus exhibiting a pH dependence similar to that observed previously for the action of pepsin on synthetic substrates of the type Z-His-Phe-Phe-OEt.1 Z-His-…
Number of citations: 29 pubs.acs.org
TR Hollands, JS Fruton - Biochemistry, 1968 - ACS Publications
… data for the hydrolysis of Z-His-PhePhe-OEt at 37in buffered … of the hydrolysis of Z-His-PhePhe-OEt by pepsin that had … for the hydrolysis of Z-His-Phe-Phe-OEt by acetylated pepsin, …
Number of citations: 57 pubs.acs.org
K Inouye, JS Fruton - Biochemistry, 1968 - ACS Publications
… Hollands in this laboratory have given a similar result for therate of hydrolysis of Z-His-Phe-Phe-OEt at pH 4, with NaCl (up to 0.2 m) as the salt. Although a nonspecific ionic strength …
Number of citations: 54 pubs.acs.org
R Davidson, A Gertler, T Hofmann - Biochemical Journal, 1975 - portlandpress.com
… (b) Z-His-Phe-Phe-OEt. The activity on this substrate was followed bymeasuring the decrease in absorbance at 225 nm owing to hydrolysis of the peptide bond. The reaction was …
Number of citations: 52 portlandpress.com
HW Sternberg, RE Markby, I Wender… - Journal of the …, 1967 - ACS Publications
… rapidly at pH 4 than at pH 2, thus exhibiting a pH dependence similar to that observed previously for the action of pepsin on synthetic substrates of the type Z-His-Phe-Phe-OEt.1 Z-His-…
Number of citations: 73 pubs.acs.org
EV Raju, RE Humphreys, JS Fruton - Biochemistry, 1972 - ACS Publications
… On the other hand, treatment of pepsin with acetylimidazole, which enhances the rate of cleavage of Z-His-Phe-Phe-OEt (Hollands and Fruton, 1968) and reduces that of hemoglobin (…
Number of citations: 23 pubs.acs.org
PG Richman, JS Fruton - Proceedings of the National …, 1976 - National Acad Sciences
… acetylation of porcine pepsin with acetylimidazole, the enzyme acquires enhanced catalytic activity toward synthetic peptide substrates such as Ac-Phe-Tyr(12) and Z-His-Phe-Phe-OEt (…
Number of citations: 5 www.pnas.org
JS Fruton - The Chemistry of Polypeptides: Essays in Honor of Dr …, 1973 - Springer
… determined value of KM for Z-His-Phe-PheOEt under comparable conditions (Inouye and … binding energy to the interaction of Z-His-Phe-Phe-OEt with pepsin. The resistance of the D-…
Number of citations: 0 link.springer.com

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